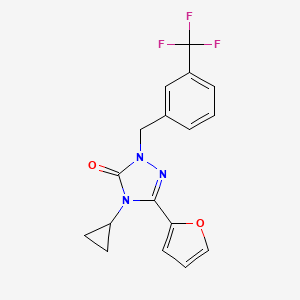
4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H14F3N3O2 and its molecular weight is 349.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. Triazole compounds are known for their diverse pharmacological properties, making them valuable candidates for drug development.
Chemical Structure and Properties
This compound belongs to the class of 1,2,4-triazoles, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The specific structure of this compound includes a cyclopropyl group and a trifluoromethylbenzyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N4O2 |
| Molecular Weight | 368.34 g/mol |
| CAS Number | 1797586-27-6 |
| Melting Point | Not available |
| Solubility | Not specified |
Antifungal Activity
Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. According to a review published in PubMed Central, triazoles exhibit a broad spectrum of antifungal activity against various pathogens, including Candida albicans and Aspergillus species. The structure-activity relationship (SAR) indicates that modifications on the triazole ring can enhance efficacy against resistant strains .
In a specific case study involving similar triazole compounds, derivatives demonstrated significant antifungal activity with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against C. albicans, outperforming traditional antifungals like fluconazole .
Anticancer Activity
Emerging research indicates that triazole derivatives also possess anticancer properties. A study identified compounds with the triazole scaffold that showed promising results in inhibiting cancer cell proliferation in vitro. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
A notable finding was that specific triazole hybrids exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics. The incorporation of various substituents on the triazole ring was found to be crucial for maximizing anticancer activity .
Study 1: Antifungal Efficacy
In a comparative analysis of various triazole compounds, This compound was tested against several fungal strains. The results indicated strong antifungal activity with an MIC of 0.03 μg/mL against Candida parapsilosis, demonstrating its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .
Study 2: Anticancer Screening
A high-throughput screening of a library of triazole compounds revealed that this specific compound inhibited the growth of multiple cancer cell lines with IC50 values ranging from 0.5 to 5 μM. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds against cancer cells while minimizing toxicity towards normal cells .
Propiedades
IUPAC Name |
4-cyclopropyl-5-(furan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)12-4-1-3-11(9-12)10-22-16(24)23(13-6-7-13)15(21-22)14-5-2-8-25-14/h1-5,8-9,13H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRDGLCGIRJAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














